1-(2,2-difluoroethyl)-3-(ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-(2,2-Difluoroethyl)-3-(ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a difluoroethyl group, an ethoxycarbonyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-difluoroethyl)-3-(ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using 2,2-difluoroethyl halides.
Ethoxycarbonylation: The ethoxycarbonyl group can be introduced through esterification reactions using ethyl chloroformate or similar reagents.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluoroethyl)-3-(ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoroethyl group, with reagents such as sodium azide or thiols.
Esterification and Hydrolysis: The ethoxycarbonyl group can undergo esterification and hydrolysis reactions under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium azide, thiols
Esterification: Ethyl chloroformate, acidic or basic catalysts
Hydrolysis: Acidic or basic conditions
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted pyrazoles
Esterification: Formation of esters
Hydrolysis: Formation of carboxylic acids
Scientific Research Applications
1-(2,2-Difluoroethyl)-3-(ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors involved in metabolic pathways.
Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound can be used in studies investigating the effects of fluorinated compounds on biological systems.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-3-(ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting or modulating the activity of specific enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity for its molecular targets, while the ethoxycarbonyl and carboxylic acid groups can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2-Difluoroethyl)-1H-pyrazole-4-carboxylic acid
- 1-(2,2-Difluoroethyl)-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid
- 1-(2,2-Difluoroethyl)-3-(ethoxycarbonyl)-1H-pyrazole-4-carboxylic acid
Uniqueness
1-(2,2-Difluoroethyl)-3-(ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid is unique due to the specific combination of its functional groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
2-(2,2-difluoroethyl)-5-ethoxycarbonylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O4/c1-2-17-9(16)5-3-6(8(14)15)13(12-5)4-7(10)11/h3,7H,2,4H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNIAESFZJKDGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C(=O)O)CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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